molecular formula C14H15N3O3 B556277 BZ-His-ome CAS No. 3005-62-7

BZ-His-ome

Cat. No.: B556277
CAS No.: 3005-62-7
M. Wt: 273.29 g/mol
InChI Key: POUMRJPRROOAGQ-UHFFFAOYSA-N
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Description

It is a complex molecule consisting of benzimidazole, histidine, and a linker molecule. This compound is notable for its unique structure and properties, making it a subject of interest in scientific research.

Scientific Research Applications

BZ-His-ome has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and peptide synthesis.

    Biology: The compound is utilized in enzyme kinetics studies and as a substrate for protease assays.

    Medicine: this compound is investigated for its potential therapeutic properties, including its role as a prodrug.

    Industry: It finds applications in the development of pharmaceuticals and as an intermediate in organic synthesis.

Safety and Hazards

The safety data sheet for BZ-His-ome suggests that it should be used only for research and development under the supervision of a technically qualified individual . In case of exposure, appropriate first aid measures should be taken .

Mechanism of Action

Target of Action

The primary target of BZ-His-ome is the Belousov–Zhabotinsky (BZ) oscillating chemical reaction . This reaction involves the oxidation of an organic compound by the bromate ion in the presence of a metal ion catalyst such as cerium(IV), manganese(II), or ferroin . The BZ reaction is used extensively as a model chemical system in the studies of self-organization phenomena .

Mode of Action

This compound interacts with its targets through a fascinating process of complex oscillations. These oscillations are generally obtained for the BZ reaction in a batch (closed) system . The interaction results in changes in the potential of a Pt electrode in the batch BZ reaction . The type of oscillations obtained is mainly determined by the ratio of initial concentrations of NaBrO3 and MeMA .

Biochemical Pathways

The this compound affects the BZ oscillating chemical reaction pathway. This pathway involves the oxidation of an organic compound by the bromate ion in the presence of a metal ion catalyst . The downstream effects of this pathway include mixed mode oscillations, birhythmicity, quasiperiodicity, bursting, and possible chaos .

Pharmacokinetics

Based on the nature of the bz reaction, it can be inferred that the adme properties and their impact on bioavailability would be influenced by factors such as the initial concentrations of nabro3 and mema, and the presence of a metal ion catalyst .

Result of Action

The result of this compound’s action is the generation of complex oscillations in the BZ reaction. These oscillations are observed in the potential of a Pt electrode in the batch BZ reaction . The oscillations exhibit patterns similar to those observed in the rhythmic beating of cardiac pacemaker cells, the central pattern generators that control rhythmic actions, and the bursting patterns found in various types of neurons due to changing membrane potential .

Action Environment

The action, efficacy, and stability of this compound are influenced by several environmental factors. These include the initial concentrations of NaBrO3 and MeMA, the presence of a metal ion catalyst, temperature, and stirring rate . These factors play a crucial role in determining the type of oscillations obtained in the BZ reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BZ-His-ome typically involves the esterification of N-alpha-benzoyl-L-histidine with methanol. The reaction is catalyzed by an acid, such as hydrochloric acid, and is carried out under reflux conditions. The product is then purified through crystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The purification steps may include additional techniques such as chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: BZ-His-ome undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: The major products include carboxylic acids and aldehydes.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: The products vary depending on the nucleophile used, resulting in different substituted derivatives.

Comparison with Similar Compounds

BZ-His-ome can be compared with other similar compounds, such as:

    N-alpha-benzoyl-L-arginine methyl ester (BZ-Arg-ome): Similar in structure but contains arginine instead of histidine.

    N-alpha-benzoyl-L-phenylalanine methyl ester (BZ-Phe-ome): Contains phenylalanine, offering different reactivity and properties.

Uniqueness: this compound is unique due to the presence of the histidine moiety, which imparts distinct biochemical properties. The imidazole ring in histidine can participate in various interactions, making this compound a valuable compound in enzymatic studies and drug development.

Properties

IUPAC Name

methyl 2-benzamido-3-(1H-imidazol-5-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-20-14(19)12(7-11-8-15-9-16-11)17-13(18)10-5-3-2-4-6-10/h2-6,8-9,12H,7H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUMRJPRROOAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=CN1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304040
Record name methyl 2-benzamido-3-(1H-imidazol-5-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3005-62-7
Record name NSC164028
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164028
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-benzamido-3-(1H-imidazol-5-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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